molecular formula C9H5BrN2O4 B1484800 6-Bromo-3-cyano-2-nitrophenylacetic acid CAS No. 1807020-96-7

6-Bromo-3-cyano-2-nitrophenylacetic acid

Cat. No. B1484800
M. Wt: 285.05 g/mol
InChI Key: NOKYSXKOTCQWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-3-cyano-2-nitrophenylacetic acid” is a chemical compound with the molecular formula C9H5BrN2O4 . It has a molecular weight of 285.05 .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-cyano-2-nitrophenylacetic acid” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The chemical reactivity of “6-Bromo-3-cyano-2-nitrophenylacetic acid” and similar compounds can be analyzed through various reactions. For instance, protodeboronation of pinacol boronic esters is a reaction that’s been reported in the synthesis of related compounds . Additionally, the cyanoacetylation of amines is another reaction that’s been used in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-cyano-2-nitrophenylacetic acid” can be analyzed based on its molecular structure. It has a molecular weight of 285.05 . Other properties such as solubility, density, melting point, and boiling point can be determined through experimental methods .

properties

IUPAC Name

2-(6-bromo-3-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)9(12(15)16)6(7)3-8(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKYSXKOTCQWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-cyano-2-nitrophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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